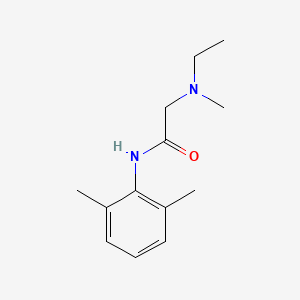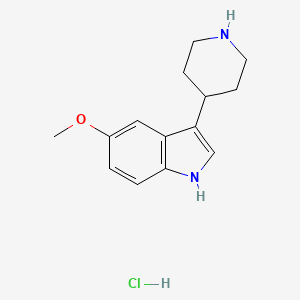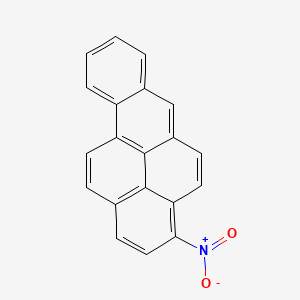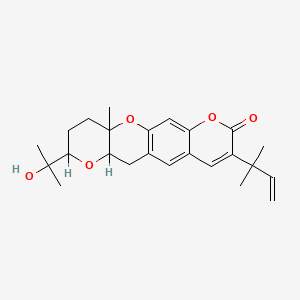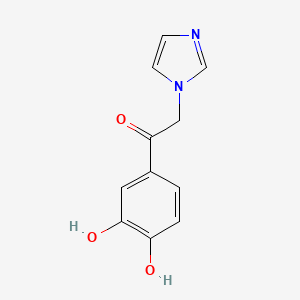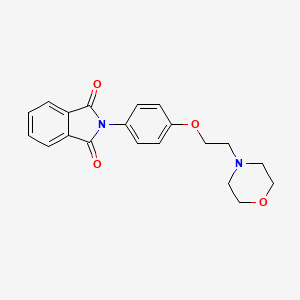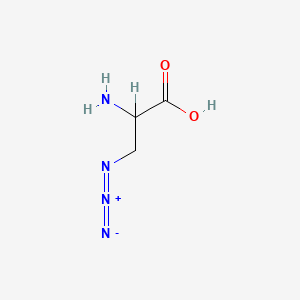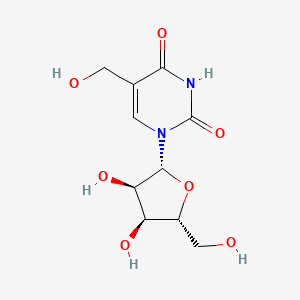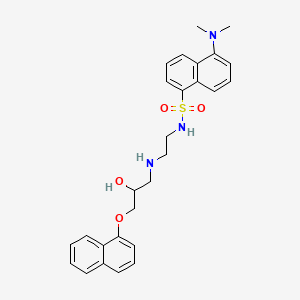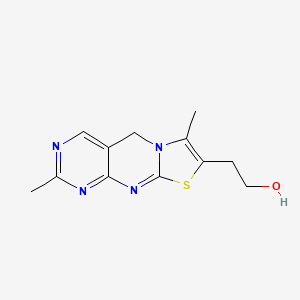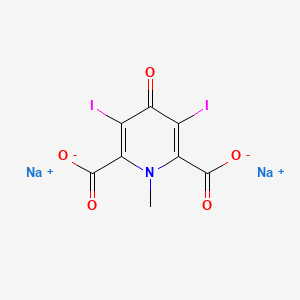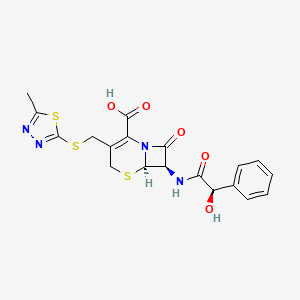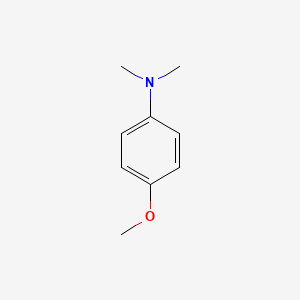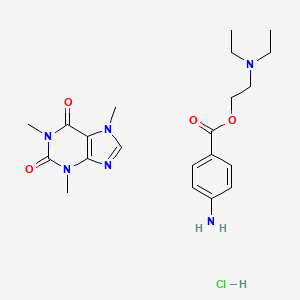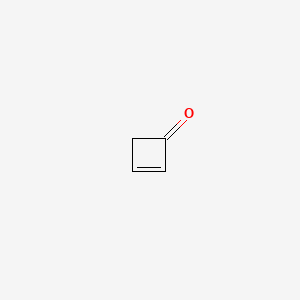
2-Cyclobutene-1-one
Vue d'ensemble
Description
2-Cyclobutene-1-one is a chemical compound with the molecular formula C4H4O . It has a molecular weight of 68.0740 . The IUPAC Standard InChI is InChI=1S/C4H4O/c5-4-2-1-3-4/h1-2H,3H2 .
Synthesis Analysis
The synthesis of cyclobutane-containing compounds, including 2-Cyclobutene-1-one, has seen significant advancements in recent years . These advancements have been driven by the unique structures and potent biological activities of these compounds . A variety of new strategies for the construction of cyclobutane rings have emerged, with an emphasis on disconnection tactics employed to forge the four-membered rings .Molecular Structure Analysis
The molecular structure of 2-Cyclobutene-1-one can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s molecular arrangement .Chemical Reactions Analysis
The chemical reactions involving 2-Cyclobutene-1-one are complex and varied . For example, the compound can undergo ionization, with an ionization energy of 9.3 eV .Physical And Chemical Properties Analysis
2-Cyclobutene-1-one has a molecular weight of 68.0740 . Its molecular formula is C4H4O . More detailed physical and chemical properties may require additional research or experimental data.Applications De Recherche Scientifique
NMR Studies
- Isotopically Enriched Cyclobutene Analysis : NMR studies of cyclobutene and isotopically enriched variants have provided insights into coupling constants like 1H1H, 13C1H, and others. These findings are significant for understanding the molecular behavior and structural analysis of cyclobutene compounds (Hansen & Led, 1981).
Chemical Synthesis
- Catalysis in Organic Synthesis : Cyclobutene derivatives have been used in catalyst precursors for Suzuki-Miyaura cross-coupling/dehydrobromination reactions. These reactions are key in the synthesis of alkynes, an essential part of organic synthesis (Rahimi & Schmidt, 2010).
- Copper-Catalyzed Amination Reactions : A diphosphinidenecyclobutene ligand was employed in copper-catalyzed amination reactions, which are crucial for producing secondary or tertiary amines (Gajare et al., 2004).
Photoreactivity and Structure
- Photoreactivity Studies : The radical cation of cyclobutene and its photoproducts were analyzed, contributing to the understanding of its reactivity and stability under photo-induced conditions (Gerson et al., 1988).
- Spectroscopic and Theoretical Analysis : Cyclobutene-1,2-diones were studied using NMR spectroscopy and theoretical calculations, providing insights into their electron distribution and chemical shift trends, essential for understanding their reactivity and stability (Cerioni et al., 1996).
Synthetic Chemistry
- Enantioselective Cycloadditions : Cyclobutenes have been utilized in catalytic enantioselective [2+2] cycloadditions, a critical method for generating biologically significant molecules and chemical synthesis intermediates (Xu et al., 2015).
- Flow Photochemistry in Synthesis : The application of flow photochemistry for the synthesis of cyclobutene lactones, like 2-oxabicyclo[2.2.0]hex-5-en-3-one, has been explored to enhance the throughput and efficiency in synthetic processes (Williams et al., 2019).
Molecular Structure and Bonding
- Molecular Structure Analysis : Studies on the molecular structure of cyclobutene using methods like microwave spectroscopy have provided detailed insights into its molecular geometry and bonding characteristics (Bak et al., 1969).
- Electron Diffraction Studies : Electron diffraction studies on cyclobutene and its derivatives have contributed significantly to the understanding of its bond distances and angles, crucial for comprehending its chemical reactivity and stability (Goldish et al., 1956).
Reactions and Mechanisms
- Ring Enlargement Studies : Research on palladium-catalyzed ring enlargement of methylenecyclopropanes to cyclobutenes has provided insights into reaction mechanisms and potential synthetic applications (Shi et al., 2006).
- Stereochemical Analysis : Studies on the stereochemical aspects of cyclobutene ring-opening reactions have provided vital information on the influence of substituents and the stereochemical outcomes of these reactions, which are significant for synthetic strategies (Niwayama et al., 1996).
Orientations Futures
The future directions in the study and application of 2-Cyclobutene-1-one and similar compounds are promising . The unique structures and potent biological activities of these compounds have driven significant advancements in their synthesis . Continued research and development in this area are expected to yield further insights and potential applications .
Propriétés
IUPAC Name |
cyclobut-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O/c5-4-2-1-3-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRGCFWSRELEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186016 | |
| Record name | 2-Cyclobutene-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutene-1-one | |
CAS RN |
32264-87-2 | |
| Record name | 2-Cyclobutene-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032264872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclobutene-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



